3,4,5-trimethoxy-N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]benzamide;hydrate;hydrochloride
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Overview
Description
3,4,5-trimethoxy-N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobThis compound features a trimethoxybenzamide core, which is known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]benzamide involves multiple steps, starting with the preparation of the trimethoxybenzamide core. This core can be synthesized through the methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide . The subsequent steps involve the formation of the benzazepine ring and the attachment of the morpholinylpropanoyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3,4,5-trimethoxy-N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Shares the trimethoxybenzamide core but lacks the benzazepine and morpholinylpropanoyl groups.
3,4,5-trimethoxyphenethylamine: Contains the trimethoxyphenyl group but differs in its overall structure and biological activity.
3,4,5-trimethoxyphenyl-β-aminopropane: Another compound with the trimethoxyphenyl group, used in different research contexts.
Uniqueness
The uniqueness of 3,4,5-trimethoxy-N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]benzamide lies in its complex structure, which combines multiple functional groups and pharmacophores.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]benzamide;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O6.ClH.H2O/c1-37-27-18-23(19-28(38-2)30(27)39-3)31(36)32-24-11-10-22-9-8-21-6-4-5-7-25(21)34(26(22)20-24)29(35)12-13-33-14-16-40-17-15-33;;/h4-7,10-11,18-20H,8-9,12-17H2,1-3H3,(H,32,36);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLFTTGTFXJBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCC4=CC=CC=C4N3C(=O)CCN5CCOCC5)C=C2.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38ClN3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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